Nitric acid, praseodymium(3+) salt, pentahydrate

Description

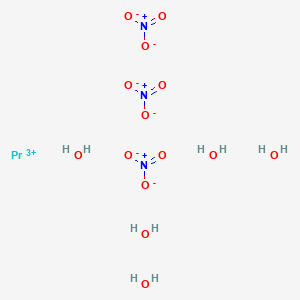

Nitric acid, praseodymium(3+) salt, pentahydrate (Pr(NO₃)₃·5H₂O, CAS 14483-17-1) is a rare earth nitrate compound characterized by its +3 oxidation state and five water molecules of crystallization. Praseodymium (Pr) belongs to the lanthanide series, and its nitrate hydrates are pivotal in materials science, catalysis, and optical applications. The pentahydrate form is less commonly documented than the hexahydrate (CAS 15878-77-0), which has a molecular weight of 435.01 g/mol and appears as a green crystalline powder . Key properties include hygroscopicity, water solubility, and stability under controlled conditions.

Properties

IUPAC Name |

praseodymium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.5H2O.Pr/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVBXGDSTWEFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3O14Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162816 | |

| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14483-17-1 | |

| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014483171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Praseodymium nitrate pentahydrate is typically synthesized by dissolving praseodymium oxide or praseodymium carbonate in nitric acid. The reaction is carried out under controlled conditions to ensure complete dissolution and formation of the desired product. The resulting solution is then evaporated to obtain the crystalline pentahydrate form .

Industrial Production Methods

In industrial settings, praseodymium nitrate pentahydrate is produced from ores rich in rare earth metals. The ores are dissolved in nitric acid, yielding solutions of rare earth nitrates. These solutions are then subjected to solvent extraction to separate and purify the individual rare earth metals, including praseodymium .

Chemical Reactions Analysis

Types of Reactions

Praseodymium nitrate pentahydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to praseodymium oxide or other lower oxidation state compounds.

Substitution: It can participate in substitution reactions where the nitrate ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with praseodymium nitrate pentahydrate include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like oxygen or ozone. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving praseodymium nitrate pentahydrate include praseodymium oxide, praseodymium hydroxide, and various praseodymium salts depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Material Science

Praseodymium nitrate hexahydrate serves as a precursor for synthesizing praseodymium-doped materials. These materials are significant in the development of:

- Ceramic Capacitors : They enhance dielectric properties, making them suitable for high-frequency applications.

- Magnetic Bubble Memories : Utilized in data storage technologies.

- Photochromic Glass : Employed in smart windows and lenses that change color in response to light .

Photonics and Optoelectronics

The compound is explored for its luminescent properties, particularly in bioimaging and sensing applications. Studies have shown that praseodymium-doped materials exhibit strong photoluminescence (PL), which can be tuned by varying the concentration of nitric acid during synthesis. Enhanced PL intensity and blueshift of emission peaks were observed when nitric acid was included in the electrolyte solution during the electrochemical etching of silicon substrates .

Catalysis

Praseodymium nitrate hexahydrate is also used as a catalyst in various chemical reactions. Its ability to facilitate reactions under acidic conditions makes it valuable in organic synthesis and environmental chemistry .

Case Study 1: Luminescent Properties in Silicon Nanocrystals

A study investigated the effect of nitric acid on the photoluminescence properties of silicon nanocrystals synthesized via electrochemical etching. The results indicated that the presence of nitric acid significantly increased PL intensity, demonstrating its role in enhancing optical properties. The PL peak shifted to higher energy levels as the concentration of ethanol-water mixtures varied, showcasing the tunability offered by adjusting reactant conditions .

Case Study 2: Thermal Decomposition for Praseodymium Oxide Production

Research focused on the thermal decomposition of praseodymium nitrate hexahydrate to produce praseodymium oxide at elevated temperatures (600°C). This process was monitored to understand the thermal genesis and characterization of the resulting oxide, which has applications in catalysis and electronic materials .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Material Science | Ceramic Capacitors | Improved dielectric properties |

| Photonics | Bioimaging | Enhanced photoluminescence |

| Catalysis | Organic Synthesis | Effective catalyst under acidic conditions |

| Electronic Components | Magnetic Bubble Memories | Increased data storage capacity |

Mechanism of Action

The mechanism by which praseodymium nitrate pentahydrate exerts its effects is primarily through its ability to act as a source of praseodymium ions. These ions can interact with various molecular targets and pathways, leading to the formation of praseodymium-doped materials with unique optical and electronic properties. The shielded f-electrons of praseodymium allow for long excited state lifetimes and high luminescence yields, making it useful in applications such as luminescence-sensing and optical thermometry .

Comparison with Similar Compounds

Key Findings:

Hydration States : While praseodymium nitrate is reported as both pentahydrate and hexahydrate, most lanthanide nitrates (e.g., Ho, Yb, Eu) favor pentahydrate or hexahydrate forms depending on synthesis conditions. Bismuth nitrate pentahydrate is more stable due to Bi³⁺'s larger ionic radius (1.03 Å) compared to Pr³⁺ (1.01 Å), influencing lattice energy and hydration .

Thermal Stability : Bismuth nitrate pentahydrate has a distinct melting point (30°C) but decomposes rapidly, while rare earth nitrates generally decompose without melting. This reflects differences in ionic bonding strength and hydration shell stability .

Solubility : All compared nitrates are water-soluble, but Bismuth nitrate exhibits unique solubility in organic solvents like acetone due to partial covalent character in Bi–O bonds .

Safety : Bismuth nitrate is highly hazardous, causing oxidative reactions with organic materials , whereas rare earth nitrates are less reactive but still require careful handling due to hygroscopicity and nitrate ion toxicity .

Structural and Ionic Considerations

Shannon’s revised ionic radii data explain trends in solubility and stability. For example:

- Pr³⁺ ionic radius : 1.01 Å (coordination number 6), smaller than Bi³⁺ (1.03 Å) but larger than Ho³⁺ (0.90 Å). Smaller ions (e.g., Ho³⁺, Yb³⁺) form more compact crystal lattices, increasing decomposition temperatures.

- Covalency : Bismuth nitrate shows partial covalency (shorter Bi–O bonds), reducing solubility in polar solvents compared to purely ionic rare earth nitrates .

Biological Activity

Nitric acid, praseodymium(3+) salt, pentahydrate (commonly referred to as praseodymium nitrate hexahydrate) is a rare earth compound with significant applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Chemical Formula : Pr(NO₃)₃·6H₂O

- Molecular Weight : 435.01 g/mol

- CAS Number : 15878-77-0

- Appearance : Green crystalline solid

- Solubility : Soluble in water and polar solvents

Biological Activity Overview

Praseodymium compounds have been studied for their biological effects, particularly in relation to their interactions with biological systems. The primary areas of interest include:

- Antimicrobial Activity : Some studies have indicated that praseodymium salts exhibit antimicrobial properties against various pathogens. This activity may be attributed to the disruption of microbial cell membranes.

- Cytotoxicity : Research has shown that praseodymium salts can induce cytotoxic effects in certain cell lines. The extent of cytotoxicity is often dose-dependent and varies across different cell types.

- Cell Proliferation : Praseodymium compounds have been investigated for their effects on cell proliferation. Some studies suggest that they may influence cell cycle progression, although the mechanisms remain unclear.

Antimicrobial Studies

A study published in the Journal of Supercritical Fluids explored the complexation of praseodymium nitrate with organophosphorus reagents, revealing that praseodymium compounds can inhibit bacterial growth effectively. The minimal inhibitory concentration (MIC) was determined for various strains, indicating potential applications in antimicrobial coatings or treatments .

Cytotoxicity Assessments

In vitro studies have demonstrated that praseodymium nitrate can induce apoptosis in human cancer cell lines. A notable study found that treatment with praseodymium salts led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis via ROS |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Mitochondrial dysfunction |

Cell Proliferation Effects

Research from Optik indicated that doping polymer matrices with praseodymium salts could enhance optical properties while also affecting cellular responses. The study suggested that praseodymium could modulate growth factor signaling pathways, impacting cellular proliferation rates .

Case Study 1: Antimicrobial Efficacy

A laboratory experiment tested the antimicrobial efficacy of praseodymium nitrate against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µM, suggesting potential use in antibacterial formulations.

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study assessing various rare earth elements' cytotoxicity, praseodymium nitrate was found to be one of the most effective agents against breast cancer cells, with an IC₅₀ value lower than many commonly used chemotherapeutics .

Q & A

Q. How is praseodymium(III) nitrate pentahydrate synthesized from rare earth ores, and what steps ensure phase purity?

Q. What spectroscopic and thermal characterization methods validate the structural integrity of praseodymium(III) nitrate pentahydrate?

Methodological Answer:

- X-ray Diffraction (XRD): Confirms crystalline phase and compares lattice parameters to reference data (e.g., JCPDS). Hexagonal or monoclinic systems are typical for lanthanide nitrate hydrates .

- Thermogravimetric Analysis (TGA): Monitors dehydration steps (e.g., mass loss at 100–150°C corresponds to water release) and decomposition onset (≥200°C for nitrate ligands) .

- FTIR Spectroscopy: Identifies ν(NO₃⁻) bands at 1380 cm⁻¹ (symmetric) and 820 cm⁻¹ (asymmetric), confirming nitrate coordination .

Q. Which solvent systems are optimal for dissolving praseodymium(III) nitrate pentahydrate without inducing hydrolysis?

Methodological Answer:

- Polar Protic Solvents: Water (pH-adjusted with 0.1 M HNO₃) and ethanol (≥95%) dissolve the compound at 20–50 mg/mL.

- Preventing Hydrolysis: Maintain pH < 4 using dilute nitric acid. Hydrolysis above pH 4 forms Pr(OH)₃ precipitates .

Advanced Research Questions

Q. How do thermal decomposition pathways of praseodymium(III) nitrate pentahydrate differ under inert vs. oxidizing atmospheres?

Methodological Answer:

- Inert Atmosphere (N₂/Ar): Decomposition occurs in three stages:

Loss of 5 H₂O (100–150°C).

Nitrate ligand breakdown to PrONO₃ (150–350°C).

Q. What experimental strategies optimize praseodymium(III) nitrate pentahydrate purity for catalytic applications (e.g., methane oxidation)?

Methodological Answer:

Q. How does the hydration state (pentahydrate vs. hexahydrate) influence reactivity in solid-state synthesis of praseodymium-based materials?

Methodological Answer:

- Hydration Control: Adjust nitric acid concentration during crystallization:

- Pentahydrate: 40–50% HNO₃ at 25–30°C.

- Hexahydrate: 30–40% HNO₃ at 15–20°C .

- Reactivity Impact: Pentahydrate’s lower water content enhances thermal stability in calcination steps (e.g., for Pr₂O₃ synthesis), while hexahydrate’s higher solubility aids solution-based routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.